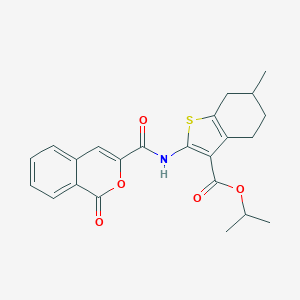
2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is an organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring system substituted with a 3-methylphenyl group and an N,N-dipropylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with 3-Methylphenyl Group: The quinoline derivative is then subjected to a Friedel-Crafts alkylation reaction using 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3-methylphenyl group.
Formation of the Carboxamide Moiety: The final step involves the reaction of the substituted quinoline with dipropylamine and a coupling reagent such as carbonyldiimidazole (CDI) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: 2-(3-carboxyphenyl)-N,N-dipropyl-4-quinolinecarboxamide.
Reduction: 2-(3-methylphenyl)-N,N-dipropyl-1,2,3,4-tetrahydroquinolinecarboxamide.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The quinoline ring system is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the carboxamide moiety can form hydrogen bonds with proteins, affecting their function and activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylphenyl)-N,N-dimethyl-4-quinolinecarboxamide
- 2-(3-methylphenyl)-N,N-diethyl-4-quinolinecarboxamide
- 2-(3-methylphenyl)-N,N-dipropyl-3-quinolinecarboxamide
Uniqueness
Compared to similar compounds, 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is unique due to its specific substitution pattern and the presence of the dipropyl groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H26N2O |
|---|---|
Molecular Weight |
346.5g/mol |
IUPAC Name |
2-(3-methylphenyl)-N,N-dipropylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O/c1-4-13-25(14-5-2)23(26)20-16-22(18-10-8-9-17(3)15-18)24-21-12-7-6-11-19(20)21/h6-12,15-16H,4-5,13-14H2,1-3H3 |
InChI Key |
HJJUZTJVSDNPEK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B447796.png)
![methyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447797.png)
![6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B447798.png)

![2-[(2-Ethylhexanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447801.png)
![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447802.png)
![3-(4-methylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447806.png)
![Methyl 6-tert-butyl-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447808.png)

![3,6-Diamino-2-(4-bromobenzoyl)-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B447810.png)
![ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B447814.png)



